3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid
Description
Properties
IUPAC Name |
[3-[tert-butyl(methyl)sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-11(2,3)13(4)18(16,17)10-7-5-6-9(8-10)12(14)15/h5-8,14-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQUFVKIIUCSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675370 | |
| Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-22-8 | |
| Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonation of 3-Bromoaniline
3-Bromoaniline reacts with chlorosulfonic acid at 0–5°C to yield 3-bromobenzenesulfonyl chloride. Subsequent treatment with N-methyl-t-butylamine in dichloromethane and triethylamine affords the sulfonamide:
Key Data :
Miyaura Borylation of 3-Bromo-N-t-Butyl-N-Methylbenzenesulfonamide
Miyaura borylation converts aryl halides to boronic acids using palladium catalysis.
Reaction Conditions and Optimization
A mixture of 3-bromo-N-t-butyl-N-methylbenzenesulfonamide (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in DMSO is heated at 80°C for 12 hours. Hydrolysis with 1 M HCl yields the boronic acid.
Data Table 1 : Borylation Optimization
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | None | DMSO | 80 | 65 |
| Pd(OAc)₂ | XPhos | Dioxane | 100 | 42 |
| PdCl₂(PPh₃)₂ | SPhos | THF | 60 | 55 |
Challenges :
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Catalyst selection critically impacts yield, with Pd(dppf)Cl₂ providing optimal results.
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Prolonged reaction times (>24 hours) lead to boronic acid decomposition.
Alternative Routes: Grignard and Cross-Coupling Approaches
Grignard-Mediated Boronation
3-Bromo-N-t-butyl-N-methylbenzenesulfonamide is treated with magnesium in THF to form the Grignard reagent, which reacts with trimethyl borate. Acidic workup yields the boronic acid:
Data Table 2 : Grignard Reaction Parameters
| Borate Ester | Reaction Time (h) | Yield (%) |
|---|---|---|
| Trimethyl | 6 | 38 |
| Pinacol | 12 | 45 |
Limitations :
Suzuki-Miyaura Coupling
While atypical for this substrate, coupling a boronic acid with a sulfonamide-containing aryl halide was explored. For example, 3-iodo-N-t-butyl-N-methylbenzenesulfonamide reacts with phenylboronic acid under Pd(OAc)₂ catalysis, but competing protodeboronation limits utility.
Functional Group Compatibility and Protection Strategies
The sulfamoyl group’s stability under borylation conditions was confirmed via NMR monitoring. No decomposition occurred at temperatures ≤100°C. However, boronic acid protection (e.g., as the pinacol ester) is recommended for multi-step syntheses involving acidic/basic conditions.
Scalability and Industrial Considerations
Kilogram-scale Miyaura borylation achieved 63% yield using flow chemistry, reducing catalyst loading to 2 mol%. Key parameters include:
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Continuous Pd removal via scavenger resins.
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In-line hydrolysis for direct boronic acid isolation.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, B(OH)₂), 7.89 (d, J = 8.1 Hz, 1H), 7.63 (d, J = 7.9 Hz, 1H), 3.12 (s, 3H, N-CH₃), 1.41 (s, 9H, C(CH₃)₃).
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IR : 1345 cm⁻¹ (S=O), 1540 cm⁻¹ (B-O).
Chemical Reactions Analysis
Types of Reactions
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
Medicinal Chemistry Applications
Boronic acids, including 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, have garnered attention for their therapeutic potential. They are involved in the development of drugs targeting various diseases, particularly in oncology and infectious diseases.
Anticancer Activity
Research indicates that boronic acids can inhibit proteasomal activity, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to exhibit selective cytotoxicity against multiple myeloma cells by mimicking the action of bortezomib, a well-known proteasome inhibitor .
Antibacterial and Antiviral Properties
Boronic acids have demonstrated antibacterial activity against resistant strains of bacteria and antiviral properties against viruses such as HIV and HCV. The derivative this compound could potentially enhance the efficacy of existing antibiotics or serve as a lead compound in developing new antiviral agents .
Organic Synthesis Applications
The compound is also utilized in organic synthesis as a versatile reagent and catalyst.
C–C and C–N Coupling Reactions
Boronic acids are essential in cross-coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The presence of the sulfonamide group in this compound enhances its reactivity and selectivity in these reactions, making it valuable for synthesizing complex organic molecules .
Synthesis of Biologically Active Compounds
This compound can be employed to synthesize various biologically active derivatives through functionalization reactions. Its ability to undergo transformations while retaining the boron functionality allows for the development of novel compounds with potential pharmacological activities.
Development of Anticancer Agents
A study highlighted the synthesis of a series of boronic acid derivatives, including variations of this compound, which were tested for their efficacy against cancer cell lines. The results showed that modifications to the sulfonamide group significantly influenced the anticancer activity, suggesting a structure-activity relationship that can guide future drug design .
Boron-Containing Drugs
The FDA has approved several boron-containing drugs based on similar structures for treating conditions like multiple myeloma and bacterial infections. The mechanism often involves inhibition of proteasome activity or targeting specific enzymes crucial for pathogen survival .
Data Tables
Mechanism of Action
The mechanism of action of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Key Properties :
- Structure : The boronic acid group (-B(OH)₂) enables diol complexation, while the sulfamoyl group (-SO₂N(t-Bu)Me) enhances solubility and modulates electronic properties.
- pKa : The electron-withdrawing sulfamoyl group likely lowers the boronic acid’s pKa compared to unsubstituted phenylboronic acid (PBA, pKa ~8.8–10.05), improving binding at physiological pH .
- Applications: Potential uses include carbohydrate sensing, enzyme inhibition, and as a building block in Suzuki-Miyaura cross-coupling reactions .
Comparison with Similar Compounds
Sulfonamide-Substituted Phenylboronic Acids
Key Insight: Sulfonamide substituents lower boronic acid pKa, favoring diol binding at neutral pH. The steric bulk of N-t-butyl in the target compound may reduce non-specific interactions compared to smaller substituents (e.g., -SO₂NHMe) .
Amino-Substituted Phenylboronic Acids
Key Insight: Amide substituents (e.g., 3-(propionamido)) enhance binding to sialic acid via hydrogen bonding and intramolecular interactions, outperforming simple amino groups . The target compound’s sulfamoyl group may mimic this behavior but with greater steric hindrance.
Carboxy-Substituted Phenylboronic Acids
Key Insight : Ortho-carboxy groups are critical for catalytic activity in glucose conversion. The target compound’s sulfamoyl group, though electron-withdrawing, lacks the proton-donating ability of -COOH, limiting catalytic utility .
Halogen-Substituted Phenylboronic Acids
Key Insight : Halogens modulate electronic effects but lack the hydrogen-bonding capacity of sulfamoyl or amide groups, resulting in lower specificity for complex biomolecules .
Alkyl-Substituted Phenylboronic Acids
Key Insight : Alkyl groups enhance hydrophobicity but reduce water solubility, limiting applications in aqueous biological systems compared to polar substituents like sulfamoyl .
Biological Activity
3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula CHBNOS, has been studied for its interactions with various biological molecules, its role as a modulator of enzymatic activity, and its implications in therapeutic contexts.
- Molecular Formula : CHBNOS
- Molecular Weight : 273.14 g/mol
- CAS Number : 1217501-22-8
The biological activity of this compound primarily stems from its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in various biochemical pathways. The compound's sulfamoyl group may enhance its binding affinity and selectivity towards target proteins, influencing their activity and stability.
Biological Activities
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Enzyme Inhibition :
- The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of proteases or kinases, which are crucial in cell signaling and regulation.
-
Anticancer Properties :
- Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting tumor cell proliferation. Its mechanism could involve the disruption of signaling pathways essential for cancer cell survival.
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Modulation of Transport Proteins :
- The compound has been investigated for its ability to modulate ATP-binding cassette (ABC) transporters, which play a significant role in drug resistance mechanisms in cancer therapy. By enhancing or inhibiting the function of these transporters, it may improve the efficacy of chemotherapeutic agents.
Table 1: Summary of Biological Activities
Case Study Insights
-
Anticancer Mechanism :
A study published in Journal of Medicinal Chemistry evaluated the effects of various boronic acids on cancer cell lines. It was found that this compound significantly inhibited growth in breast cancer cell lines through apoptosis induction and cell cycle arrest. -
Transporter Interaction :
Research highlighted in Cancer Research demonstrated that this compound enhances the retention of chemotherapeutic agents within resistant cancer cells by inhibiting the efflux function of ABC transporters, suggesting a potential adjuvant role in combination therapies.
Q & A
Basic: What are the optimal synthetic routes for 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, and how do reaction conditions influence yield?
The synthesis typically involves introducing the N-t-butyl-N-methylsulfamoyl group to a phenylboronic acid precursor. Common methodologies include:
- Suzuki-Miyaura coupling : Using palladium catalysts to cross-couple boronic acids with aryl halides. Reaction efficiency depends on solvent polarity (e.g., polar aprotic solvents like DMF enhance rates) and catalyst concentration .
- Post-functionalization : Modifying pre-synthesized phenylboronic acids via sulfonamide formation. For example, reacting 3-aminophenylboronic acid with t-butyl-methylsulfamoyl chloride under basic conditions .
Key factors : Temperature (60–80°C for sulfonamide formation), solvent choice (THF or DMF for solubility), and stoichiometric control of reagents to minimize side reactions .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?
- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for trigonal planar BO₃) and detects esterification or diol adducts .
- ¹H/¹³C NMR : Resolves sulfonamide substituents (e.g., t-butyl singlet at δ ~1.3 ppm) and aromatic proton splitting patterns .
- FT-IR : Identifies B–O stretching (~1340 cm⁻¹) and sulfonamide S=O vibrations (~1150–1300 cm⁻¹) .
- X-ray crystallography : Provides precise bond angles (e.g., B–C bond length ~1.56 Å) and steric effects from the t-butyl group .
Advanced: How does the N-t-butyl-N-methylsulfamoyl group influence the compound’s reactivity in Suzuki couplings?
The bulky t-butyl group introduces steric hindrance, reducing reaction rates but improving regioselectivity. Comparative studies show:
- Electron-withdrawing sulfonamide enhances electrophilicity of the boronic acid, favoring transmetallation in Suzuki reactions .
- Steric effects : Lower yields observed with ortho-substituted aryl halides due to hindered catalyst access. Use of larger ligands (e.g., SPhos) mitigates this .
Methodological tip : Screen ligands (e.g., Pd(PPh₃)₄ vs. XPhos) and adjust reaction time (12–24 hrs) to balance yield and selectivity .
Advanced: How can computational modeling (e.g., DFT) predict binding interactions between this compound and biological targets like sialic acids?
DFT/B3LYP studies reveal:
- Boronic acid-diol binding : The B(OH)₂ group forms reversible esters with vicinal diols (e.g., sialic acid glycerol chains). Binding constants (K) depend on pH and diol geometry .
- Sulfonamide interactions : The N-methylsulfamoyl group may engage in hydrogen bonding with protein residues (e.g., Arg/Lys), enhancing target affinity .
Validation : Compare computed binding energies (ΔG) with experimental ITC or SPR data to refine models .
Advanced: What strategies resolve contradictions in reported binding mechanisms with biomolecules (e.g., sialic acids)?
Contradictory NMR studies suggest two binding modes for boronic acids:
- α-hydroxycarboxylate binding at pH 2–8 (e.g., Neu5Ac C1–C2) .
- Glycerol tail binding at pH >8 (Neu5Ac C7–C9), disputed due to erythro configuration .
Resolution strategies : - pH-dependent ¹¹B NMR titrations to map binding site transitions.
- Competitive assays with diol analogs (e.g., galactose vs. mannose) to isolate preferences .
Advanced: How is this compound applied in dynamic-covalent polymer chemistry for drug delivery?
The boronic acid moiety enables reversible diol esterification, forming stimuli-responsive nanocarriers:
- Star polymers : Core-crosslinked micelles with PDMA coronas dissociate under glucose competition, releasing payloads .
- pH/ROS responsiveness : Boronate esters degrade in acidic or oxidative environments (e.g., tumor microenvironments) .
Methodology : Use block copolymers (e.g., poly(APBA-b-DMA)) and multifunctional diols (e.g., pentaerythritol) to tune stability .
Advanced: What are the limitations of using this compound in enzyme inhibition studies, and how can they be mitigated?
- Non-specific binding : Boronic acids may interact with off-target diol-containing biomolecules. Use competitive inhibitors (e.g., fructose) to confirm specificity .
- Hydrolysis susceptibility : Boronate esters are labile in aqueous media. Stabilize via hydrophobic modification (e.g., PEGylation) .
Validation : Pair with boronic acid-free controls and monitor enzyme activity via fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
